2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-7-10(12(14)15)13-11(17-7)8-4-3-5-9(6-8)16-2/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMMQIZKOKFUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=CC=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable methoxyphenyl halide with the thiazole ring.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the reaction of the thiazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for 2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid. Research indicates that compounds with thiazole rings exhibit significant activity against various bacterial strains. For instance:
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| Compound A | 1.95 µg/mL | Staphylococcus spp. |
| Compound B | 15.62 µg/mL | Enterococcus faecalis ATCC 29212 |
The above data suggests that thiazole derivatives can be potent antimicrobial agents, with specific structural features contributing to their bioactivity .
Anti-inflammatory Properties
Thiazoles are known for their anti-inflammatory effects. Studies have shown that derivatives similar to 2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Research into the anticancer potential of thiazole compounds has gained momentum. Some studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth.
| Study Reference | Cell Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | Cancer Cell Line X | 10 µM | Apoptosis induction |
| Study B | Cancer Cell Line Y | 5 µM | Cell cycle arrest |
These findings underscore the potential of thiazole derivatives in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives demonstrated that specific modifications to the thiazole ring enhanced antimicrobial activity against Gram-positive bacteria. The compound 2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid was part of this investigation, where it showed promising results against resistant strains .
Case Study 2: Anti-inflammatory Effects
In a preclinical model of inflammation, the administration of thiazole derivatives led to a significant reduction in inflammatory markers. The study highlighted that compounds with methoxy substitutions exhibited enhanced efficacy compared to their unsubstituted counterparts .
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
Thiazole-4-carboxylic acid derivatives with aryl substituents exhibit diverse biological activities depending on the electronic and steric effects of their substituents. Key examples include:
Key Observations:
Analogues with Modified Thiazole Substituents
Variations in thiazole ring substituents influence pharmacological profiles:
Key Observations:
- Functional Group Flexibility: Ester groups (e.g., ethoxycarbonyl) enable prodrug strategies, while aminoalkyl chains (e.g., Ile-Tzl-Ca) enhance target specificity in antiplasmodial applications .
- Acid-Base Properties: The pKa of the carboxylic acid moiety (e.g., ~0.96 in ) impacts ionization state under physiological conditions, influencing bioavailability.
Biological Activity
2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid (commonly referred to as the compound) is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₁NO₃S
- Molecular Weight : 249.29 g/mol
- CAS Number : 1017384-84-7
- Structure : The compound features a thiazole ring substituted with a methoxyphenyl group and a carboxylic acid moiety.
Research indicates that the compound acts through several mechanisms:
- Modulation of AMPA Receptors : Recent studies have shown that thiazole derivatives can act as modulators of AMPA receptors, influencing synaptic transmission and neuroprotection. The compound has been evaluated for its effects on GluA2 AMPA receptors, demonstrating potential as a negative allosteric modulator .
- Cytotoxic Effects : In vitro studies have reported significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound exhibited cell viability rates dropping below 6.79% in cancer cell lines, indicating strong anticancer potential .
- Anti-inflammatory Activity : Compounds containing thiazole moieties have been linked to anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may play a role in managing inflammatory conditions .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of 2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid and related derivatives:
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective capabilities of thiazole derivatives in models of excitotoxicity. The compound demonstrated protective effects against neuronal death induced by glutamate toxicity, suggesting its potential utility in neurodegenerative diseases.
- Anticancer Efficacy : In a series of experiments involving colorectal cancer models, the compound was shown to enhance apoptosis in cancer cells through modulation of apoptotic pathways, highlighting its role as a promising candidate in cancer therapy .
- Anti-inflammatory Applications : In vivo studies using carrageenan-induced paw edema models revealed that the compound significantly reduced inflammation markers compared to control groups, indicating its effectiveness as an anti-inflammatory agent .
Q & A
Q. What are the recommended methods for synthesizing 2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of thioamide precursors with α-bromoketones or via Hantzsch thiazole synthesis. Key steps include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >75% .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>97%) and confirms identity via melting point (201–203°C, consistent with structurally related thiazoles) .
- Yield optimization : Use a 2–3-fold excess of resin in dichloromethane (DCM) or dimethylformamide (DMF) to drive reactions to completion .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., δ 3.8 ppm for methoxy groups, δ 7.2–7.5 ppm for aromatic protons) resolve substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; retention time should match reference standards .
- Melting Point Analysis : A sharp melting point (201–203°C) confirms crystallinity and purity .
- LC-MS : Validates molecular weight (theoretical 263.3 g/mol) and detects impurities (<3%) .
Q. How can researchers address solubility limitations in biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤10% v/v) or ethanol (≤5% v/v) for initial stock solutions.
- Salt formation : Convert the carboxylic acid to sodium or potassium salts via treatment with NaOH/KOH in aqueous ethanol .
- Derivatization : Esterify the carboxylic acid group (e.g., ethyl ester derivatives) to enhance lipophilicity .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy position, methyl substitution) influence bioactivity?
Methodological Answer:
- Substituent Scanning : Replace the 3-methoxyphenyl group with 4-methoxyphenyl (synthesized via similar routes ) and compare activity in enzyme inhibition assays.
- Methyl group removal : Synthesize the 5-desmethyl analog to evaluate steric effects on target binding .
- Data Contradictions : Note that 4-methoxyphenyl analogs may show reduced activity due to altered electronic effects (e.g., logP changes) .
Q. What strategies resolve discrepancies in reported melting points or spectral data?
Methodological Answer:
- Reproduce conditions : Ensure identical recrystallization solvents (e.g., ethanol vs. acetonitrile) and heating rates during melting point determination .
- Validate instrumentation : Cross-check NMR spectra with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to avoid solvent shift artifacts .
- Collaborative verification : Compare data with independent labs using shared reference samples .
Q. How can computational modeling guide the design of derivatives with improved target affinity?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Prioritize derivatives with hydrogen bonds to Arg120 or hydrophobic contacts with Val523 .
- QSAR models : Correlate electronic parameters (Hammett σ) with bioactivity to predict optimal substituents .
- Contradiction management : Reconcile in silico predictions with experimental IC₅₀ values to refine force field parameters .
Q. What in vitro assays are suitable for evaluating metabolic stability?
Methodological Answer:
- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound degradation via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .
- Data normalization : Express stability as % remaining relative to control (e.g., verapamil) .
Q. How should researchers handle conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Dose-response refinement : Test 10 concentrations (0.1–100 μM) in triplicate to generate robust IC₅₀ values .
- Cell line validation : Use authenticated lines (e.g., HEK293 vs. HepG2) and control for passage number .
- Mechanistic studies : Combine cytotoxicity assays with apoptosis markers (e.g., caspase-3 activation) to differentiate modes of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
